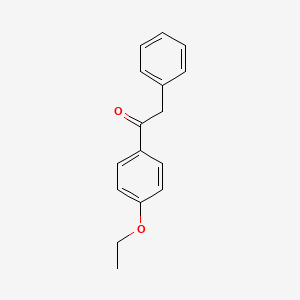![molecular formula C14H12N2O4S B11538950 2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene](/img/structure/B11538950.png)
2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene is an organic compound characterized by the presence of a methyl group, a sulfanyl group attached to a methylphenyl ring, and two nitro groups on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene typically involves the nitration of a precursor compound. One common method involves the nitration of 2-Methyl-1-[(4-methylphenyl)sulfanyl]benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated temperature control systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Halogenated or further nitrated derivatives
Scientific Research Applications
2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential antimicrobial properties. Compounds with nitro groups are often studied for their biological activity.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene depends on its specific application. In biological systems, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The sulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-[(4-methylphenyl)sulfanyl]benzene: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2-Methyl-1-[(4-methylphenyl)sulfanyl]-3-nitrobenzene: Contains only one nitro group, resulting in different reactivity and applications.
2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-diaminobenzene:
Uniqueness
2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene is unique due to the presence of both nitro groups and a sulfanyl group attached to a methylphenyl ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from similar compounds.
Properties
Molecular Formula |
C14H12N2O4S |
|---|---|
Molecular Weight |
304.32 g/mol |
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfanyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C14H12N2O4S/c1-9-3-5-12(6-4-9)21-14-8-11(15(17)18)7-13(10(14)2)16(19)20/h3-8H,1-2H3 |
InChI Key |
BCSSOYCHLKRKLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=CC(=C2C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11538888.png)
![(1S,2S,3aR)-2-(4-fluorophenyl)-1-(thiophen-2-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11538902.png)
![4-chloro-N-{2-[(2E)-2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11538908.png)

![2-[(Z)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11538919.png)
![2-({(E)-[2-methoxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11538921.png)
![2-{2-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B11538922.png)
![5-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11538937.png)
![5,5'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-phenyl-1H-tetrazole)](/img/structure/B11538938.png)
![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11538939.png)
![2-hydroxy-2-[methyl(phenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B11538944.png)
![2-({5-[(4-Chlorobenzyl)sulfanyl]-4-cyano-1,2-thiazol-3-yl}sulfanyl)acetamide](/img/structure/B11538949.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl (2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B11538957.png)
![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)sulfanyl]acetohydrazide](/img/structure/B11538965.png)
